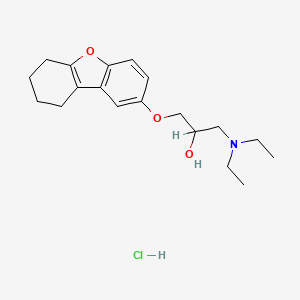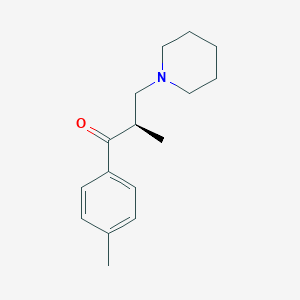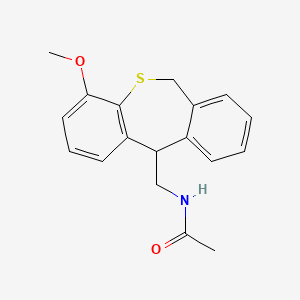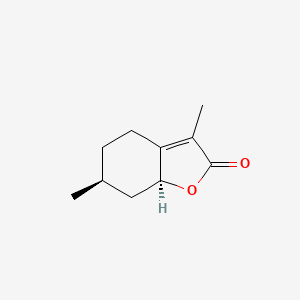
Mintlactone, (+/-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mintlactone, (+/-)-, is a naturally occurring compound found in various species of mint, including peppermint and spearmint It is a lactone, a type of cyclic ester, and is known for its characteristic minty aroma
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mintlactone, (+/-)-, can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the cyclization of a hydroxy acid in the presence of an acid catalyst can yield mintlactone. Another method involves the oxidation of a suitable precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, mintlactone is typically produced through the extraction of essential oils from mint plants, followed by purification processes such as distillation and chromatography. The extraction process involves steam distillation of the mint leaves, which separates the essential oils containing mintlactone. The oils are then subjected to further purification to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Mintlactone, (+/-)-, undergoes various chemical reactions, including:
Oxidation: Mintlactone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of mintlactone can yield alcohols or other reduced forms.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted lactones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Mintlactone, (+/-)-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lactone chemistry and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its characteristic minty aroma. It is also used in the formulation of various consumer products, including cosmetics and personal care items.
Wirkmechanismus
The mechanism of action of mintlactone, (+/-)-, involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through the modulation of enzyme activities, receptor binding, and signaling pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Mintlactone, (+/-)-, can be compared with other similar compounds such as:
Isomintlactone: Another lactone found in mint species with similar chemical properties but different stereochemistry.
Menthol: A well-known compound in mint with a similar minty aroma but different chemical structure (an alcohol rather than a lactone).
Carvone: Another mint-derived compound with a distinct aroma and different chemical structure (a ketone).
Uniqueness: Mintlactone, (+/-)-, is unique due to its specific lactone structure and the resulting chemical properties
Eigenschaften
CAS-Nummer |
166584-27-6 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1 |
InChI-Schlüssel |
VUVQBYIJRDUVHT-RCOVLWMOSA-N |
Isomerische SMILES |
C[C@H]1CCC2=C(C(=O)O[C@H]2C1)C |
Kanonische SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
Dichte |
1.058-1.063 |
Physikalische Beschreibung |
Liquid; herbaceous minty aroma |
Löslichkeit |
Slightly soluble in water; soluble in oil soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


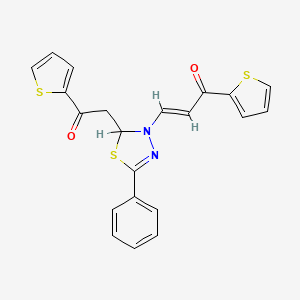
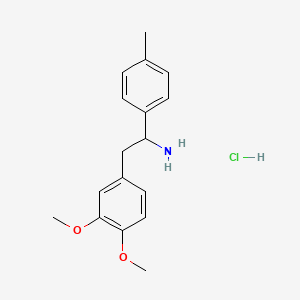
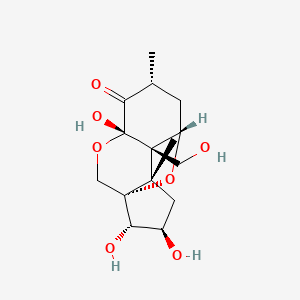
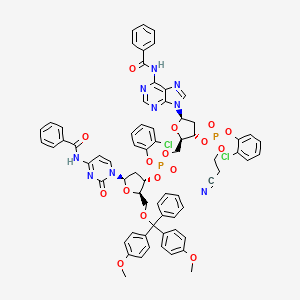

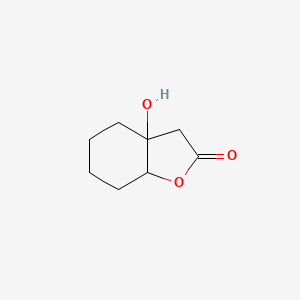

![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)


